N-benzyl-N-(2-cyanoethyl)-2-furamide
Description
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.289 |
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2 |
InChI Key |
GSQLSTSJEVZKPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features:
*Estimated based on structural formula.
Physicochemical Properties
- Solubility: The 2-cyanoethyl group in N,N-bis(2-cyanoethyl)-2-furamide enhances polarity compared to benzyl or furan-2-ylmethyl substituents, likely improving aqueous solubility .
- Conformational Stability: Analogs like N-benzyl-N-(furan-2-ylmethyl)acetamide exhibit hindered rotational equilibria (cis-trans isomerism), detectable via NMR . Similar steric effects may occur in the target compound due to the benzyl and cyanoethyl groups.
Key Research Findings and Data
Stereochemical Influence on Activity
- Example : The (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide exhibits 22-fold greater anticonvulsant activity than the (S)-isomer (ED₅₀ = 4.5 vs. >100 mg/kg) . This highlights the critical role of stereochemistry in activity, a factor that must be considered for the target compound if chiral centers exist.
Toxicity and Selectivity
- Protective Index (PI): For (R)-N-benzyl-2-acetamido-3-methoxypropionamide, PI values in rodents exceed 130, indicating low neurotoxicity relative to efficacy . Cyanoethyl-containing analogs may require similar toxicity profiling.
Preparation Methods
Route 1: Amide Coupling Using 2-Furoyl Chloride
This method leverages 2-furoyl chloride () as the acylating agent, reacting with N-benzyl-N-(2-cyanoethyl)amine.
Synthesis of 2-Furoyl Chloride
2-Furoic acid is refluxed with excess thionyl chloride (SOCl₂) at 70–80°C for 4–6 hours. The crude product is distilled under reduced pressure (b.p. 60–65°C at 15 mmHg), yielding 2-furoyl chloride in >90% purity.
Preparation of N-Benzyl-N-(2-Cyanoethyl)amine
-
Step 1 : Benzylamine is alkylated with acrylonitrile in a 1:1 molar ratio using methanol as the solvent.
-
Step 2 : The reaction is catalyzed by K₂CO₃ at 50°C for 12 hours, achieving 85% yield.
Reaction Scheme :
Amide Bond Formation
N-Benzyl-N-(2-cyanoethyl)amine is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 2-Furoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (TEA, 2 equiv). The mixture is stirred at room temperature for 6 hours, yielding the target compound after aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
Route 2: Alkylation of Preformed 2-Furamide Derivatives
An alternative approach involves alkylating 2-furamide intermediates with benzyl and cyanoethyl groups.
Synthesis of 2-Furamide Core
Ethyl 2-furoate is hydrolyzed to 2-furoic acid using NaOH (2M, 80°C, 2 hours). The acid is converted to its acid chloride as in Route 1.
Sequential Alkylation
-
Step 1 : 2-Furoyl chloride is reacted with benzylamine in DCM/TEA to form N-benzyl-2-furamide (yield: 75%).
-
Step 2 : The secondary amine is alkylated with 2-chloroacetonitrile using NaH as a base in DMF at 60°C for 8 hours.
Reaction Scheme :
Key Data :
Optimization and Catalytic Innovations
Solvent and Base Selection
Catalytic Approaches
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation under biphasic conditions (water/DCM), reducing reaction time to 4 hours.
-
Microwave-assisted synthesis : Irradiation at 100°C for 1 hour increases yield to 88% in Route 1.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at RT 8.2 minutes, confirming >95% purity.
Challenges and Mitigation Strategies
Competing Side Reactions
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-benzyl-N-(2-cyanoethyl)-2-furamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Condensation of furan-2-carboxylic acid derivatives with benzylamine and 2-cyanoethylamine using carbodiimides (e.g., DCC or EDCI) as coupling agents in anhydrous solvents like dichloromethane (DCM) .
- Functional group protection : Temporary protection of the cyano group during synthesis to avoid side reactions, followed by deprotection under mild acidic conditions .
- Intermediate characterization : Intermediates are analyzed via -NMR and -NMR to confirm regioselectivity and purity, with mass spectrometry (MS) validating molecular weights .
Q. What spectroscopic techniques are critical for confirming the structure of This compound?
- Key techniques :
- NMR spectroscopy : -NMR identifies aromatic protons (furan and benzyl groups) and the cyanoethyl chain (). -NMR confirms carbonyl (amide) and nitrile () groups .
- FT-IR : Peaks at (C≡N stretch) and (amide C=O) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Ensures exact mass matches theoretical calculations .
Q. How is This compound purified, and what challenges arise during scale-up?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the compound. Recrystallization in ethanol/water improves purity .
- Challenges :
- Solubility : Low solubility in polar solvents complicates large-scale crystallization.
- Byproduct formation : Competing reactions during amidation require strict stoichiometric control of reagents .
Advanced Research Questions
Q. How does the electron-withdrawing cyanoethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic insight : The cyano group stabilizes adjacent negative charges, enhancing the leaving group ability in SN2 reactions. Computational studies (DFT) predict activation barriers for substitutions at the benzyl or furan positions .
- Experimental validation : Kinetic studies using -NMR to monitor reaction progress with varying nucleophiles (e.g., thiols, amines) .
Q. What neuroprotective mechanisms are hypothesized for This compound based on structural analogs?
- Proposed mechanisms :
- Mitochondrial protection : Inhibition of ROS generation in neuronal cells exposed to neurotoxins (e.g., rotenone), measured via fluorescence assays (DCFH-DA probe) .
- Enzyme modulation : Competitive inhibition of monoamine oxidase B (MAO-B), validated via enzyme kinetics (Lineweaver-Burk plots) .
- In vitro models : Primary cortical neurons treated with glutamate or β-amyloid to simulate neurodegenerative pathways .
Q. How do structural modifications (e.g., halogenation of the benzyl group) affect bioactivity?
- SAR studies :
- Halogenated derivatives : Chloro or fluoro substituents at the benzyl para-position enhance blood-brain barrier permeability (logP calculations) and MAO-B inhibition (IC reduced by 30–50% vs. parent compound) .
- Cyano group replacement : Substitution with carboxyl groups reduces neuroprotective efficacy, highlighting the nitrile’s role in stabilizing transition states .
Q. What analytical challenges arise in quantifying This compound in biological matrices, and how are they addressed?
- Challenges :
- Matrix interference : Plasma proteins and lipids obscure LC-MS signals.
- Low concentration : Limits of detection (LOD) < 1 ng/mL require sensitive instrumentation.
- Solutions :
- Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution .
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions for the compound (e.g., m/z 325 → 181) improve specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
